molecular formula C18H18ClNO3 B13767210 8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride CAS No. 67238-75-9

8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride

Cat. No.: B13767210
CAS No.: 67238-75-9
M. Wt: 331.8 g/mol
InChI Key: HKOPVSZRCXLEAG-UHFFFAOYSA-N
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Description

8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride is a synthetic flavonoid derivative known for its potential pharmacological effects. This compound is structurally related to 7,8-dihydroxyflavone, a naturally occurring flavonoid found in various plant species. It has been studied for its neuroprotective, antioxidant, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride typically involves the modification of the flavone backbone. One common method includes the introduction of a dimethylamino group at the 8-position and a hydroxyl group at the 7-position of the flavone structure. The reaction conditions often involve the use of dimethylamine and appropriate catalysts under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.

    Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroflavones.

    Substitution: Formation of substituted flavones with various functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying flavonoid chemistry.

    Biology: Investigated for its neuroprotective effects and ability to mimic brain-derived neurotrophic factor (BDNF).

    Medicine: Potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

    Industry: Utilized in the development of dietary supplements and functional foods due to its antioxidant properties.

Mechanism of Action

The compound exerts its effects primarily through the activation of the TrkB receptor, which is the main receptor for brain-derived neurotrophic factor (BDNF). By binding to this receptor, it promotes neuronal survival, differentiation, and synaptic plasticity. The activation of TrkB signaling pathways leads to downstream effects such as the activation of PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and growth.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydroxyflavone: A naturally occurring flavonoid with similar neuroprotective properties.

    4’-Dimethylamino-7,8-dihydroxyflavone (Eutropoflavin): A synthetic analog with a longer half-life and greater potency.

Uniqueness

8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to its natural counterparts. Its ability to selectively activate the TrkB receptor makes it a promising candidate for therapeutic applications in neurodegenerative diseases.

Properties

CAS No.

67238-75-9

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

(7-hydroxy-4-oxo-2-phenylchromen-8-yl)methyl-dimethylazanium;chloride

InChI

InChI=1S/C18H17NO3.ClH/c1-19(2)11-14-15(20)9-8-13-16(21)10-17(22-18(13)14)12-6-4-3-5-7-12;/h3-10,20H,11H2,1-2H3;1H

InChI Key

HKOPVSZRCXLEAG-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CC1=C(C=CC2=C1OC(=CC2=O)C3=CC=CC=C3)O.[Cl-]

Origin of Product

United States

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